N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O3/c1-31-18-7-6-14(22)8-17(18)26-19(29)11-27-12-24-20-15(21(27)30)9-25-28(20)10-13-4-2-3-5-16(13)23/h2-9,12H,10-11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYBEHHMDSUSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-fluorobenzyl group and the 5-chloro-2-methoxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds in this class have demonstrated activity against breast cancer and leukemia cell lines, suggesting that N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in cancer and other diseases. For example, it may act as an inhibitor of kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to decreased tumor growth and increased sensitivity to existing chemotherapeutic agents.
Structure-Activity Relationship (SAR) Studies
Understanding the structural features that contribute to the biological activity of this compound is essential for optimizing its efficacy. SAR studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect the compound's potency and selectivity towards target enzymes or receptors.
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of related compounds within the same chemical class:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (RN 852450-48-7)
- Core: Pyrazolo[3,4-d]pyrimidinone.
- Substituents :
- R1: 4-fluorophenyl (vs. 2-fluorobenzyl in the target compound).
- R2: 2-methoxyphenyl (lacks the 5-chloro substitution).
- The 4-fluorophenyl group (instead of 2-fluorobenzyl) modifies steric bulk and π-π stacking interactions .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core: Pyrazolo[3,4-d]pyrimidinone.
- Substituents :
- R1: Chromen-2-yl ethyl with dual fluorine substitutions.
- R2: Benzenesulfonamide (vs. acetamide in the target compound).
- Key Differences: The sulfonamide group increases acidity and hydrogen-bonding capacity compared to acetamide.
Analogues with Varied Heterocyclic Cores
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (Compound 3, )
- Core: Pyrazine (vs. pyrazolo[3,4-d]pyrimidinone).
- Substituents: R1: Thiophen-3-yl and cyclobutylamino groups. R2: Carbamimidoylbenzyl.
- Key Differences :
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-[[(5-chloro-2-thienyl)sulfonyl]methylamino]acetamide ()
- Core: Benzimidazole (vs. pyrazolo-pyrimidinone).
- Substituents :
- R1: Thienylsulfonyl group.
- R2: Benzimidazole-phenyl .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structural Impact on Activity: The 2-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to 4-fluorophenyl analogues .
- Synthetic Considerations: Suzuki coupling (e.g., in ) is critical for introducing aromatic substituents to the pyrazolo-pyrimidinone core .
- NMR Profiling :
- Chemical shift differences in regions A (positions 39–44) and B (positions 29–36) () highlight substituent-induced electronic perturbations, aiding structural elucidation .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit key enzymes involved in nucleotide biosynthesis pathways, particularly targeting GARFTase and AICARFTase, leading to depletion of ATP pools in cancer cells .
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in tumor cells, particularly those expressing folate receptors. This mechanism is often linked to cell cycle arrest and subsequent programmed cell death .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Cell Proliferation Inhibition : Compounds with similar structures have been shown to significantly inhibit the proliferation of various cancer cell lines, including those expressing folate receptors. The growth inhibition was reversible with excess folic acid, indicating the involvement of folate transport mechanisms .
- S-phase Accumulation : Research indicates that these compounds can cause S-phase accumulation in the cell cycle, leading to increased apoptosis rates in treated cells .
Antimicrobial Activity
Emerging data suggest that derivatives related to this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like substituted pyrazolo[3,4-d]pyrimidinones. For example, cyclization of hydrazide derivatives with phosphorus oxychloride (POCl₃) at 120°C under reflux conditions yields the pyrazolo-pyrimidinone core. Subsequent alkylation with 2-fluorobenzyl halides introduces the fluorobenzyl moiety, followed by coupling with 5-chloro-2-methoxyphenylacetamide intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the acetamide and pyrimidinone moieties) .
- NMR (¹H and ¹³C) : To verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, fluorobenzyl aromatic protons in δ 7.0–7.5 ppm) .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer : Initial screens should focus on:
- Enzyme inhibition assays : Target kinases or proteases relevant to the pyrazolo-pyrimidinone scaffold (e.g., EGFR or Aurora kinases) .
- Antimicrobial testing : Using MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How can structural ambiguities in the pyrazolo-pyrimidinone core be resolved?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous confirmation of regiochemistry. For example, studies on analogous pyrazolo-pyrimidinones resolved substituent positions via crystallographic data, showing bond lengths and angles consistent with the 4-oxo configuration .
Q. What strategies optimize yield in the fluorobenzyl alkylation step?
- Methodological Answer : Optimization includes:
- Base selection : Use of K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. How to address contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response curves : To establish EC₅₀/IC₅₀ values across multiple replicates .
- Comparative SAR studies : Modifying substituents (e.g., methoxy vs. ethoxy groups) to isolate activity trends .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Molecular docking : To predict binding modes with target proteins (e.g., using AutoDock Vina with crystal structures from the PDB) .
- DFT calculations : To analyze electronic effects of substituents (e.g., electron-withdrawing fluorine on the benzyl group) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar pyrazolo-pyrimidinone derivatives?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
